molecular formula C21H22ClN3O B10863089 2-Chloro-1-[6-(4-pyridylmethyl)-3,4,5,6-tetrahydroazepino[4,3-B]indol-2(1H)-YL]-1-propanone

2-Chloro-1-[6-(4-pyridylmethyl)-3,4,5,6-tetrahydroazepino[4,3-B]indol-2(1H)-YL]-1-propanone

Cat. No.: B10863089
M. Wt: 367.9 g/mol
InChI Key: UYDBQCXUKCDPBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-[6-(4-pyridylmethyl)-3,4,5,6-tetrahydroazepino[4,3-B]indol-2(1H)-YL]-1-propanone is a complex organic compound that features a unique structure combining a pyridylmethyl group, a tetrahydroazepino ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[6-(4-pyridylmethyl)-3,4,5,6-tetrahydroazepino[4,3-B]indol-2(1H)-YL]-1-propanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the pyridylmethyl group and the formation of the tetrahydroazepino ring. The final step involves the chlorination of the propanone moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[6-(4-pyridylmethyl)-3,4,5,6-tetrahydroazepino[4,3-B]indol-2(1H)-YL]-1-propanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Chloro-1-[6-(4-pyridylmethyl)-3,4,5,6-tetrahydroazepino[4,3-B]indol-2(1H)-YL]-1-propanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-[6-(4-pyridylmethyl)-3,4,5,6-tetrahydroazepino[4,3-B]indol-2(1H)-YL]-1-propanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-[6-(4-pyridylmethyl)-3,4,5,6-tetrahydroazepino[4,3-B]indol-2(1H)-YL]-1-butanone
  • 2-Chloro-1-[6-(4-pyridylmethyl)-3,4,5,6-tetrahydroazepino[4,3-B]indol-2(1H)-YL]-1-pentanone

Uniqueness

Compared to similar compounds, 2-Chloro-1-[6-(4-pyridylmethyl)-3,4,5,6-tetrahydroazepino[4,3-B]indol-2(1H)-YL]-1-propanone has a unique combination of structural features that confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H22ClN3O

Molecular Weight

367.9 g/mol

IUPAC Name

2-chloro-1-[6-(pyridin-4-ylmethyl)-1,3,4,5-tetrahydroazepino[4,3-b]indol-2-yl]propan-1-one

InChI

InChI=1S/C21H22ClN3O/c1-15(22)21(26)24-12-4-7-20-18(14-24)17-5-2-3-6-19(17)25(20)13-16-8-10-23-11-9-16/h2-3,5-6,8-11,15H,4,7,12-14H2,1H3

InChI Key

UYDBQCXUKCDPBT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC2=C(C1)C3=CC=CC=C3N2CC4=CC=NC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.